molecular formula C8H11N3O4 B1639352 methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1001499-99-5

methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B1639352
CAS No.: 1001499-99-5
M. Wt: 213.19 g/mol
InChI Key: RIZFXFZOWGKEFB-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This compound is characterized by the presence of a methyl group, a nitro group, and a propanoate ester moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the pyrazole ring can participate in electrophilic substitution reactions.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Hydrochloric acid, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoate.

    Substitution: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

    Oxidation: 3-(3-carboxy-4-nitro-1H-pyrazol-1-yl)propanoate.

Scientific Research Applications

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It may be employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.

    Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the methyl group on the pyrazole ring.

    3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: The hydrolyzed form of the ester.

Uniqueness

This compound is unique due to the presence of both a nitro group and an ester moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

methyl 3-(3-methyl-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6-7(11(13)14)5-10(9-6)4-3-8(12)15-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZFXFZOWGKEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240048
Record name Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001499-99-5
Record name Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001499-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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